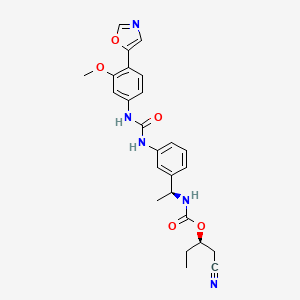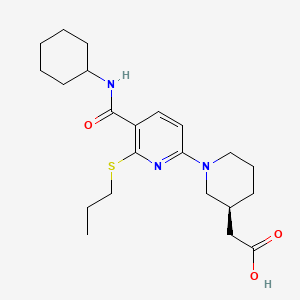
Esorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esorubicin is a synthetic derivative of the anthracycline antineoplastic antibiotic doxorubicin. It is known for its potential antineoplastic activity, which means it can inhibit the growth of tumors. This compound intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately interfering with RNA and protein synthesis . This compound exhibits less cardiotoxicity than doxorubicin but may cause more severe myelosuppression compared to other compounds within the anthracycline class .
Preparation Methods
Esorubicin is synthesized from doxorubicin through a series of chemical reactions. The synthetic route involves the modification of the doxorubicin molecule to produce this compound. The preparation method includes the following steps:
Starting Material: The synthesis begins with 13-dihydrodaunorubicinol.
Chemical Reactions: The starting material undergoes a series of reactions, including glycosylation and oxidation, to produce this compound.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production: Industrial production methods involve scaling up the laboratory synthesis process to produce this compound in larger quantities. This includes optimizing reaction conditions and using industrial-grade equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Esorubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites. This reaction is typically carried out using oxidizing agents under controlled conditions.
Reduction: this compound can also undergo reduction reactions, leading to the formation of reduced metabolites.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under specific temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from these reactions include various metabolites of this compound, which can have different biological activities and properties
Scientific Research Applications
Esorubicin has several scientific research applications, including:
Chemistry: this compound is used in chemical research to study its interactions with DNA and its potential as an antineoplastic agent.
Biology: In biological research, this compound is used to study its effects on cell growth and proliferation. It is also used to investigate its mechanism of action and its potential as a therapeutic agent.
Medicine: this compound is primarily used in medical research for its potential as a cancer treatment. .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer treatments.
Mechanism of Action
Esorubicin exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This enzyme is responsible for unwinding DNA during replication. By inhibiting topoisomerase II, this compound prevents DNA replication and transcription, leading to cell death. This compound also generates free radicals that cause DNA damage and cell death . The molecular targets of this compound include DNA and topoisomerase II, and the pathways involved include DNA replication and repair pathways .
Comparison with Similar Compounds
Esorubicin is similar to other anthracycline compounds, including doxorubicin, daunorubicin, epirubicin, and idarubicin. this compound has some unique properties:
Doxorubicin: This compound is less cardiotoxic than doxorubicin but may cause more severe myelosuppression.
Daunorubicin: This compound has a similar mechanism of action to daunorubicin but differs in its chemical structure and toxicity profile.
Idarubicin: This compound is more cytotoxic than idarubicin and has a different metabolic profile.
Properties
CAS No. |
63521-85-7 |
|---|---|
Molecular Formula |
C27H29NO10 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3 |
InChI Key |
ITSGNOIFAJAQHJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |
Canonical SMILES |
CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63950-06-1 (hydrochloride) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-deoxyadriamycin 4'-deoxydoxorubicin 4'-deoxydoxorubicin hydrochloride 4-desoxydoxorubicin esorubicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

